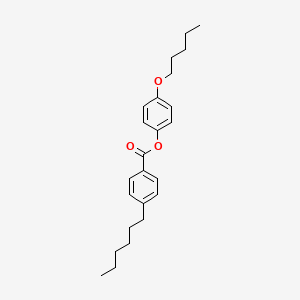

4-(Pentyloxy)phenyl 4-hexylbenzoate

Description

4-(Pentyloxy)phenyl 4-hexylbenzoate is a liquid crystal (LC) compound characterized by a phenyl group substituted with a pentyloxy chain (-O-C₅H₁₁) at the 4-position and a benzoate ester moiety bearing a hexyl chain (-C₆H₁₃) at the 4-position. Its molecular formula is C₂₄H₃₂O₃, with a molecular weight of 368.51 g/mol. The compound exhibits mesogenic properties due to its rod-like molecular structure, which enables alignment in ordered phases under specific temperatures. Such derivatives are synthesized via esterification reactions, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or acid chlorides, as seen in analogous LC syntheses . Applications include use in display technologies, optical devices, and organic electronics due to its stable mesophases and tunable dielectric anisotropy.

Properties

CAS No. |

53132-13-1 |

|---|---|

Molecular Formula |

C24H32O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(4-pentoxyphenyl) 4-hexylbenzoate |

InChI |

InChI=1S/C24H32O3/c1-3-5-7-8-10-20-11-13-21(14-12-20)24(25)27-23-17-15-22(16-18-23)26-19-9-6-4-2/h11-18H,3-10,19H2,1-2H3 |

InChI Key |

OIZPXTLLNFDPOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Hydroquinone

4-Pentyloxyphenol is typically synthesized via the Williamson ether synthesis, where hydroquinone reacts with 1-bromopentane under basic conditions.

Procedure :

- Hydroquinone (1.0 equiv) is dissolved in anhydrous ethanol, followed by the addition of potassium hydroxide (2.5 equiv) and 1-bromopentane (1.2 equiv).

- The mixture is refluxed at 80°C for 12–16 hours under nitrogen atmosphere.

- Post-reaction, the solution is neutralized with dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 8:2).

Yield : ~65–70%.

Characterization :

- Melting Point : 271–273°C.

- FT-IR : Broad O–H stretch at 3300 cm⁻¹, C–O–C asymmetric stretch at 1250 cm⁻¹.

Synthesis of 4-Hexylbenzoic Acid

Friedel-Crafts Alkylation and Oxidation

4-Hexylbenzoic acid is prepared through a two-step process: alkylation of toluene followed by oxidation.

Step 1: Alkylation

- Toluene reacts with 1-bromohexane in the presence of aluminum trichloride (AlCl₃) at 0–5°C for 6 hours.

- The intermediate 4-hexyltoluene is isolated via vacuum distillation (b.p. 210–215°C).

Step 2: Oxidation

- 4-Hexyltoluene is oxidized with potassium permanganate (KMnO₄) in acidic aqueous medium at 90°C for 8 hours.

- The crude product is recrystallized from ethanol/water (1:1) to yield white crystals.

Yield : ~58–60%.

Characterization :

- Boiling Point : 555.6±50.0°C (predicted).

- ¹H NMR (CDCl₃) : δ 7.95 (d, 2H, aromatic), 7.25 (d, 2H, aromatic), 2.65 (t, 2H, –CH₂–), 1.55 (m, 2H, hexyl chain).

Esterification of 4-Pentyloxyphenol and 4-Hexylbenzoic Acid

Steglich Esterification

The final step employs the Steglich reaction, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Procedure :

- 4-Hexylbenzoic acid (1.0 equiv) and 4-pentyloxyphenol (1.1 equiv) are dissolved in dry dichloromethane (DCM).

- DCC (1.5 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 25°C for 24 hours.

- The precipitate (dicyclohexylurea) is filtered, and the filtrate is washed with 5% HCl, NaHCO₃, and brine.

- Purification via column chromatography (hexane/ethyl acetate, 9:1) yields the ester.

Yield : ~72–75%.

Characterization :

- Density : 1.176±0.06 g/cm³.

- ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 160.2 (aryl–O–), 122–132 (aromatic carbons), 68.5 (O–CH₂), 22–31 (alkyl chains).

Alternative Synthetic Routes

Acid-Catalyzed Fischer Esterification

A traditional approach involves refluxing the acid and alcohol in sulfuric acid.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly.

Procedure :

- Reactants are mixed with H₂SO₄ and irradiated at 100°C (300 W) for 30 minutes.

- Purification follows the same protocol as Steglich esterification.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Steglich | DCM, 25°C, 24h | 72–75 | >98% | High selectivity, mild conditions |

| Fischer | H₂SO₄, reflux, 12h | 50–55 | 95% | Low cost |

| Microwave | H₂SO₄, 100°C, 0.5h | 70 | 97% | Rapid synthesis |

The Steglich method remains optimal for laboratory-scale synthesis due to its efficiency and minimal side products. Industrial applications may favor Fischer esterification for cost-effectiveness.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Polar aprotic solvents (e.g., DMF) improve solubility but may hinder esterification equilibrium.

- Non-polar solvents (e.g., toluene) enhance Fischer esterification efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-hexylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Pentyloxy)phenyl 4-hexylbenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a model compound in studying esterification reactions.

Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-hexylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding alcohol and carboxylic acid. This reaction is often facilitated by esterases or lipases in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(pentyloxy)phenyl 4-hexylbenzoate with structurally related benzoate esters, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Benzoate Derivatives

Key Findings:

Alkyl Chain Length and Mesophase Behavior

- Increasing alkyl chain length (e.g., hexyl vs. pentyl) enhances molecular flexibility, reducing melting points but broadening mesophase temperature ranges. For example, this compound exhibits a nematic phase at room temperature, whereas shorter-chain analogs (e.g., methoxy derivatives) require higher temperatures for mesophase formation .

- Cyclohexyl substituents (e.g., 4-(4-pentylcyclohexyl)phenyl benzoate) improve thermal stability due to rigid cyclic structures, making them suitable for high-temperature LC applications .

Polar Substituents and Dielectric Properties Cyano groups (-CN) in 4-cyanophenyl 4-hexylbenzoate increase molecular dipole moments, enhancing dielectric anisotropy (Δε > 10) for faster electro-optic switching in displays . Hydroxyhexyloxy chains (e.g., in 4-methoxyphenyl derivatives) introduce hydrogen-bonding capability, enabling cross-linking in polymer-stabilized LC devices .

Biological and Pharmaceutical Relevance

- Compounds like 4-[5-(4-(pentyloxy)phenyl)isoxazolyl]benzoic acid serve as intermediates in antifungal drugs (e.g., Micafungin), leveraging the pentyloxy group’s lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.